Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide

Description

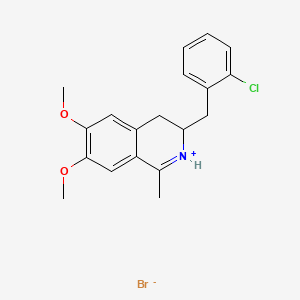

The compound Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide (hereafter referred to as Compound A) is a substituted 3,4-dihydroisoquinoline derivative. Its structural features include:

- 3,4-Dihydroisoquinoline core: Partially hydrogenated to enhance stability and modulate receptor interactions.

- Positions 6 and 7: Dimethoxy groups, common in bioactive alkaloids for hydrogen bonding and solubility. Position 1: Methyl group, influencing steric and electronic properties.

- Counterion: Hydrobromide salt, improving crystallinity and aqueous solubility compared to free bases .

Properties

CAS No. |

57543-34-7 |

|---|---|

Molecular Formula |

C19H21BrClNO2 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C19H20ClNO2.BrH/c1-12-16-11-19(23-3)18(22-2)10-14(16)9-15(21-12)8-13-6-4-5-7-17(13)20;/h4-7,10-11,15H,8-9H2,1-3H3;1H |

InChI Key |

IGVBLOYYYISMEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[NH+]C(CC2=CC(=C(C=C12)OC)OC)CC3=CC=CC=C3Cl.[Br-] |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Method for 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride

A patented one-pot method (CN110845410A) provides a highly efficient and scalable process that can be adapted for the preparation of isoquinoline derivatives with similar substitution patterns:

| Step | Description | Conditions & Reagents |

|---|---|---|

| 1 | Formylation of 3,4-dimethoxyphenethylamine with formylation reagent to form intermediate 1 | Reflux with ethyl formate (preferred) for 6 hours |

| 2 | Reaction of intermediate 1 with oxalyl chloride to form intermediate 2 | Dropwise addition at 10-20 °C over 2 hours |

| 3 | Catalytic ring closure using phosphotungstic acid to form intermediate 3 | Stirring for 1 hour at 10-20 °C |

| 4 | Addition of alcohol solvent (methanol preferred) to remove oxalic acid and form target compound | Reflux for 3 hours at 50-55 °C |

| 5 | Cooling to 5-10 °C, crystallization, filtration, washing with methanol, and drying | Vacuum drying at 40-50 °C |

- Yield: 75-80%

- Purity: >99.0%

- Single impurity: ≤0.16%

- Process advantages: Simple operation, low cost, high safety, and reduced waste

| Parameter | Value |

|---|---|

| Starting material | 3,4-dimethoxyphenethylamine |

| Formylation reagent | Ethyl formate |

| Oxalyl chloride amount | 126 g per batch |

| Catalyst | Phosphotungstic acid (0.15-0.23 g) |

| Solvent | Methanol (100 mL) |

| Reaction temperature range | 10-55 °C |

| Reaction times | 6 h (formylation), 2 h (oxalyl chloride), 1 h (catalysis), 3 h (reflux with methanol) |

| Final product | 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride |

This process is highly relevant because the o-chlorobenzyl substituent can be introduced by using the corresponding substituted phenethylamine as the starting material, and hydrobromide salt formation can be achieved by salt metathesis or direct hydrobromic acid treatment post-synthesis.

Adaptation for Isoquinoline, 3,4-Dihydro-3-(o-Chlorobenzyl)-6,7-Dimethoxy-1-Methyl-, Hydrobromide

The target compound differs by:

- The benzyl substituent being o-chlorobenzyl instead of p-chlorobenzyl or unsubstituted.

- The salt form being hydrobromide instead of hydrochloride.

- Presence of a 1-methyl substitution on the isoquinoline nitrogen.

- Use of 3,4-dimethoxy-o-chlorophenethylamine or its methylated derivative as starting amine.

- Formylation and cyclization steps analogous to the one-pot method.

- Salt formation via hydrobromic acid treatment after isolation of the free base isoquinoline derivative.

- Methylation at the nitrogen can be introduced either before cyclization (using N-methylated amine) or post-cyclization by alkylation methods.

Data Tables Summarizing Preparation Parameters

| Parameter | One-Pot Method (Hydrochloride) | Adapted Method (Hydrobromide, o-Chlorobenzyl) |

|---|---|---|

| Starting amine | 3,4-dimethoxyphenethylamine | 3,4-dimethoxy-o-chlorophenethylamine or N-methylated derivative |

| Formylation reagent | Ethyl formate | Same |

| Acid chloride reagent | Oxalyl chloride | Same |

| Catalyst | Phosphotungstic acid | Same |

| Solvent | Methanol (preferred) | Same |

| Reaction temperature | 10-55 °C | Same |

| Reaction time (total) | ~12 hours (including all steps) | Similar |

| Yield | 75-80% | Expected similar with optimization |

| Purity | >99.0% | Target >99.0% |

| Salt formation | Hydrochloride salt by crystallization | Hydrobromide salt by acid treatment post-synthesis |

Research Outcomes and Industrial Relevance

- The one-pot method significantly reduces the number of purification steps and improves safety by avoiding isolation of intermediates.

- High purity and yield meet current Good Manufacturing Practice (cGMP) standards, essential for pharmaceutical applications.

- The method's adaptability to various substituted phenethylamines allows for tailored synthesis of derivatives like the o-chlorobenzyl and 1-methyl isoquinoline hydrobromide.

- Use of commercially available, inexpensive reagents and mild reaction conditions enhances scalability and cost-effectiveness.

- The process generates less waste and improves safety compared to traditional multi-step syntheses.

Biological Activity

Isoquinoline derivatives have garnered significant attention due to their diverse biological activities. The compound Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide (CAS No. 57543-34-7) is a notable member of this class, characterized by its unique structural features that influence its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following molecular formula:

This compound includes:

- A bicyclic isoquinoline core.

- Methoxy groups at positions 6 and 7.

- An o-chlorobenzyl substituent at position 3.

The hydrobromide salt form enhances solubility in various solvents, making it suitable for pharmaceutical applications.

Biological Activities

Isoquinoline derivatives are known to exhibit a wide range of biological activities. The specific compound under consideration has been associated with several pharmacological effects:

- Antitumor Activity : Research indicates that isoquinoline derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Isoquinoline compounds have shown efficacy against various bacterial and fungal strains, suggesting potential as antimicrobial agents .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of isoquinolines, which may be beneficial in treating neurodegenerative diseases .

The biological activity of isoquinoline derivatives is often attributed to their ability to interact with specific biological targets:

- Receptor Binding : Isoquinolines can bind to neurotransmitter receptors (e.g., GABA and opioid receptors), influencing neurotransmission and exhibiting analgesic effects .

- Enzyme Inhibition : These compounds may act as inhibitors of enzymes involved in cancer progression or inflammation, contributing to their therapeutic potential .

Case Studies

Recent studies have explored the effects of isoquinoline derivatives on various biological systems:

- Study on Memory Enhancement : A study investigated the effects of a newly synthesized isoquinoline derivative on memory tests in rats. The results indicated significant improvement in both active and passive memory tests, suggesting cognitive enhancement properties .

| Study Focus | Findings |

|---|---|

| Memory Tests in Rats | Significant cognitive enhancement observed with isoquinoline derivative treatment. |

- Antitumor Activity Assessment : Another study assessed the antitumor activity of similar isoquinoline compounds. The results demonstrated a dose-dependent inhibition of tumor cell proliferation in vitro .

Comparative Analysis

To further understand the biological activity of this compound compared to other isoquinoline derivatives, the following table summarizes key structural features and associated activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoquinoline, 6,7-dimethoxy-1-methyl | Methoxy groups but no chlorobenzyl | Moderate antitumor activity |

| Isoquinoline, 3-(p-chlorobenzyl)-6,7-dimethoxy | Similar chlorobenzyl substitution but different position | Enhanced antimicrobial properties |

| Isoquinoline, 1-(4-chlorobenzyl)-6,7-dimethoxy | Different substitution pattern; more complex | Potentially different pharmacokinetics |

Scientific Research Applications

Pharmaceutical Applications

-

Neurological Disorders :

- Tetrabenazine : The compound is a key intermediate in the synthesis of tetrabenazine, a medication used for treating Huntington's disease and other movement disorders. Tetrabenazine acts as a vesicular monoamine transporter 2 inhibitor, reducing dopamine release in the brain, which helps control involuntary movements associated with these conditions .

- Antipsychotic Properties :

Biological Activities

- Antitumor Activity :

- Antimicrobial Effects :

Synthesis and Industrial Applications

The synthesis of Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide can be achieved through various methods:

- One-Pot Synthesis : A patented method outlines a one-pot synthesis that simplifies the process while achieving high purity (>99%) and yield (>75%). This method reduces waste and operational costs, making it suitable for industrial applications .

Case Studies

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes critical structural and functional differences between Compound A and related isoquinoline derivatives:

Q & A

Q. Answer :

- ¹H/¹³C NMR : Focus on resolving methoxy (δ 3.7–3.9 ppm) and dihydroisoquinoline proton signals (δ 2.8–3.2 ppm for CH₂ groups). Use deuterated DMSO to enhance solubility and reduce signal broadening .

- HRMS : Employ electrospray ionization (ESI+) to detect the molecular ion peak ([M+H]⁺). For the hydrobromide salt, expect a dominant isotopic pattern due to bromine (¹⁵.7% abundance for [M+2]⁺) .

- Cross-validation : Compare spectral data with structurally similar compounds (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) to confirm substituent positions .

Advanced: How can low synthetic yields be reconciled with high-purity requirements?

Answer :

Low yields (e.g., 27% in nitrile formation ) often arise from competitive side reactions or steric hindrance from the o-chlorobenzyl group. Strategies include:

- Catalyst screening : Test palladium or copper catalysts for improved selectivity in cross-coupling steps.

- Microwave-assisted synthesis : Reduce reaction times and improve energy efficiency for temperature-sensitive intermediates .

- Recrystallization : Use ethyl acetate or ethanol/water mixtures to isolate high-purity crystals (melting point: 208–212°C for related compounds) .

Advanced: What mechanistic role does the o-chlorobenzyl group play in reactivity?

Answer :

The o-chlorobenzyl substituent:

- Steric effects : Hinders nucleophilic attack at the 3-position, necessitating bulky catalysts (e.g., t-BuXPhos) for substitution reactions .

- Electronic effects : The electron-withdrawing chlorine atom destabilizes intermediates, potentially slowing cyclization steps. Computational modeling (DFT) can quantify these effects .

- Comparative studies : Analogues without chlorine (e.g., 3-benzyl derivatives) show faster reaction kinetics, supporting the chlorine’s electronic influence .

Basic: What are the recommended storage conditions to ensure stability?

Q. Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light sensitivity : Protect from UV exposure due to the aromatic chromophores; amber glass vials are recommended .

- Decomposition indicators : Monitor for color changes (white → yellow) or melting point depression, which signal hydrolysis of the hydrobromide salt .

Advanced: How can overlapping HPLC peaks be resolved for purity analysis?

Q. Answer :

- Gradient optimization : Use a C18 column with a water/acetonitrile gradient (5% → 95% over 30 min) and 0.1% trifluoroacetic acid to improve resolution of polar impurities .

- LC-MS coupling : Confirm peak identities via mass fragmentation patterns, particularly for bromine-containing byproducts .

- Method validation : Follow ICH guidelines for precision (RSD <2%) and accuracy (spiked recovery 98–102%) .

Advanced: How does this compound interact with biological targets like FtsZ?

Q. Answer :

- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for FtsZ (a bacterial cell division protein). Related isoquinoline derivatives show IC₅₀ values <10 µM .

- Structural insights : Molecular docking studies (e.g., AutoDock Vina) predict interactions between the o-chlorobenzyl group and hydrophobic pockets in FtsZ .

- Resistance studies : Monitor bacterial strains for mutations in FtsZ’s GTPase domain, which may reduce compound efficacy .

Advanced: How to resolve contradictions in solubility data across studies?

Q. Answer :

- Multi-method validation : Compare solubility in DMSO (common solvent) vs. aqueous buffers (pH 1–7.4) using nephelometry (for precipitation thresholds) and UV-Vis spectroscopy .

- Temperature effects : Solubility in ethanol increases from 5 mg/mL at 25°C to 12 mg/mL at 60°C; DSC can identify polymorphic transitions affecting solubility .

Advanced: What computational approaches are suitable for modeling this compound?

Q. Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational frequencies (IR) and NMR chemical shifts .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, leveraging COMSOL Multiphysics for diffusion coefficient estimation .

- QSPR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using partial least squares regression .

Basic: What safety protocols are critical during handling?

Q. Answer :

- PPE : Wear nitrile gloves, safety goggles, and N95 respirators to avoid inhalation of crystalline dust .

- Spill management : Neutralize hydrobromic acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

- First aid : For eye exposure, rinse with saline for 15 min; for ingestion, administer activated charcoal and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.